(5Z)-2-(4-chlorophenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-2-(4-chlorophenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolo-triazolone derivative characterized by:
- A thiazolo[3,2-b][1,2,4]triazol-6(5H)-one heterocyclic core.
- A 4-chlorophenyl substituent at position 2.
- A benzylidene group at position 5, functionalized with 3-ethoxy and 4-pentyloxy moieties.
The pentyloxy chain and chlorophenyl group distinguish it from related compounds, influencing lipophilicity and electronic properties.
Properties
Molecular Formula |
C24H24ClN3O3S |
|---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
(5Z)-2-(4-chlorophenyl)-5-[(3-ethoxy-4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H24ClN3O3S/c1-3-5-6-13-31-19-12-7-16(14-20(19)30-4-2)15-21-23(29)28-24(32-21)26-22(27-28)17-8-10-18(25)11-9-17/h7-12,14-15H,3-6,13H2,1-2H3/b21-15- |
InChI Key |
ADUAEVFZZVRPHH-QNGOZBTKSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OCC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-chlorophenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the chlorophenyl and benzylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-chlorophenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties.
Scientific Research Applications
(5Z)-2-(4-chlorophenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-chlorophenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind selectively to these targets, exerting its effects through various molecular interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s closest analogs share the thiazolo-triazolone core but differ in substituents (Table 1). Key comparisons include:
Table 1: Substituent Comparison of Thiazolo-Triazolone Derivatives
Key Observations:
Heteroaromatic substituents (e.g., 2-thienyl in ) introduce π-π stacking capabilities absent in the target compound.
Benzylidene Substituents:
Structural Characterization and Stability
- Hydrogen Bonding: Unlike triazole-thione derivatives (e.g., ), the target compound’s ethoxy and pentyloxy groups may limit hydrogen-bonding capacity, affecting solubility and stability.
- Planarity: Analogs with bulky substituents (e.g., diethoxy in ) show deviations from molecular planarity, which could influence photostability and aggregation behavior.
Biological Activity
The compound (5Z)-2-(4-chlorophenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole and triazole core structure, which are known for their diverse biological activities. The presence of a 4-chlorophenyl group and an ethoxy-pentyloxy benzylidene moiety enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research on similar compounds has indicated that thiazole and triazole derivatives often exhibit a range of pharmacological activities including:
- Antimicrobial Activity : Many thiazole derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation.
- Neuroprotective Effects : Some derivatives have demonstrated potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit AChE, which is crucial in the treatment of Alzheimer's disease .
- Modulation of Cellular Signaling Pathways : Thiazole derivatives often interact with multiple signaling pathways that regulate cell survival and apoptosis.
- Reactive Oxygen Species Scavenging : Some studies suggest that these compounds can reduce oxidative stress by scavenging free radicals.
Anticancer Activity
A study focused on thiazole derivatives revealed that compounds exhibiting structural similarity to this compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested .
Neuroprotective Effects
In vitro assays indicated that certain thiazole-based compounds inhibited AChE with IC50 values comparable to established inhibitors like donepezil. This suggests potential for developing new treatments for cognitive disorders .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Type | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Thiazole | 15 | Anticancer |
| Compound B | Triazole | 25 | AChE Inhibition |
| Compound C | Thiazolo-triazole | 20 | Neuroprotection |
| (5Z)-... | Thiazolo-triazole | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
